![molecular formula C44H62Cl2NO3PPdS B15073105 ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;dichloromethane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+)](/img/structure/B15073105.png)
ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;dichloromethane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
t-BuXphos Pd G4: is a fourth-generation Buchwald precatalyst. It is a palladium complex with a biarylphosphine ligand, specifically designed to facilitate cross-coupling reactions. This compound is known for its high stability, solubility in common organic solvents, and efficiency in catalyzing various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of t-BuXphos Pd G4 involves the methylation of the amino group on the biphenyl backbone, which distinguishes it from the third-generation precatalysts . The synthetic route typically includes the following steps:
Ligand Synthesis: The biarylphosphine ligand is synthesized through a series of reactions involving the coupling of aryl halides with phosphines.
Complex Formation: The ligand is then complexed with palladium to form the t-BuXphos Pd G4 complex.
Industrial Production Methods: Industrial production of t-BuXphos Pd G4 follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions .
化学反应分析
Types of Reactions: t-BuXphos Pd G4 is primarily used in cross-coupling reactions, including:
Buchwald-Hartwig Cross Coupling: This reaction involves the formation of carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides.
Common Reagents and Conditions:
Reagents: Aryl halides, boronic acids, amines, and bases such as potassium carbonate or sodium tert-butoxide.
Major Products: The major products of these reactions are biaryl compounds, aryl amines, and other substituted aromatic compounds .
科学研究应用
Chemistry: t-BuXphos Pd G4 is extensively used in organic synthesis for the formation of complex molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, t-BuXphos Pd G4 is used to synthesize biologically active compounds, including potential drug candidates. Its ability to facilitate the formation of carbon-nitrogen bonds is crucial in the development of many therapeutic agents .
Industry: In the industrial sector, t-BuXphos Pd G4 is used in the production of fine chemicals and materials. Its efficiency and stability make it a preferred catalyst for large-scale chemical manufacturing .
作用机制
The mechanism of action of t-BuXphos Pd G4 involves the formation of an active palladium species that facilitates the cross-coupling reaction. The process typically includes:
Activation: The precatalyst is activated by a base, leading to the formation of a palladium(0) species.
Oxidative Addition: The palladium(0) species undergoes oxidative addition with an aryl halide, forming a palladium(II) complex.
Transmetalation: The palladium(II) complex reacts with a nucleophile (e.g., boronic acid or amine) in a transmetalation step.
Reductive Elimination: The final step involves reductive elimination, where the desired product is formed, and the palladium(0) species is regenerated.
相似化合物的比较
RuPhos Pd G3: Another third-generation precatalyst with different ligand structures, used in similar cross-coupling reactions.
Uniqueness: t-BuXphos Pd G4 stands out due to its enhanced stability, solubility, and efficiency. The methylation of the amino group on the biphenyl backbone prevents limitations found in earlier generations, making it a more versatile and reliable catalyst .
属性
分子式 |
C44H62Cl2NO3PPdS |
|---|---|
分子量 |
893.3 g/mol |
IUPAC 名称 |
ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;dichloromethane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+) |
InChI |
InChI=1S/C29H45P.C13H12N.CH2Cl2.CH4O3S.Pd/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;2-1-3;1-5(2,3)4;/h13-21H,1-12H3;2-7,9-10,14H,1H3;1H2;1H3,(H,2,3,4);/q;-1;;;+2/p-1 |
InChI 键 |
CJAUXVNOOJGVLK-UHFFFAOYSA-M |
规范 SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)[O-].C(Cl)Cl.[Pd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


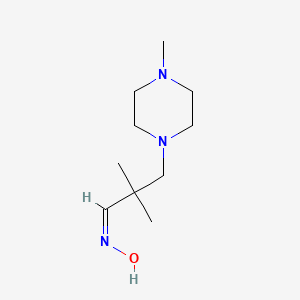
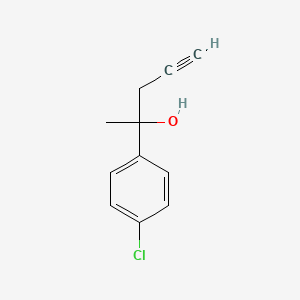
![1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide](/img/structure/B15073040.png)
![copper;4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline](/img/structure/B15073049.png)

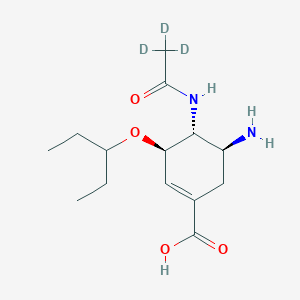
![8-Boc-3-(3-methoxycarbonylbenzyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B15073068.png)

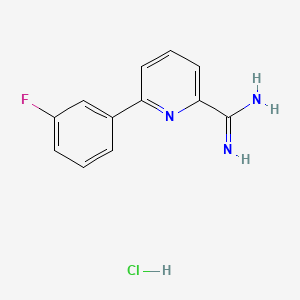
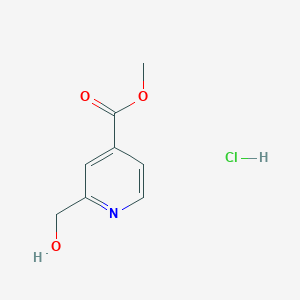
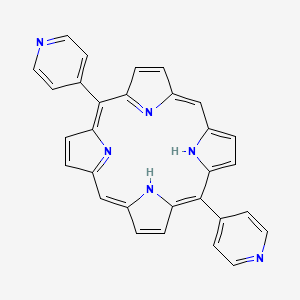
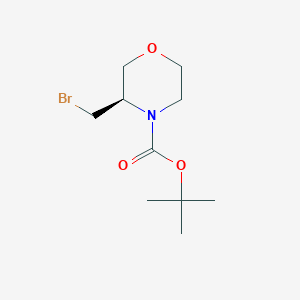
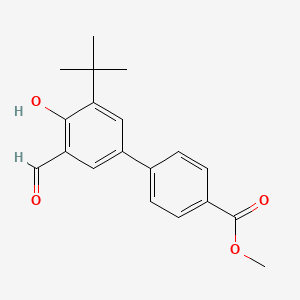
![3,3''-[[(1,2-Diphenylethane-1,2-diyl)bis(azanylylidene)]bis(methanylylidene)]bis(2'-benzyl-2-hydroxy-[1,1'-binaphthalene])](/img/structure/B15073102.png)
